molecular formula C12H12N2O B8575661 N-cyclopropyl-1H-indole-5-carboxamide

N-cyclopropyl-1H-indole-5-carboxamide

Cat. No.: B8575661
M. Wt: 200.24 g/mol
InChI Key: RSAUXLUJHFGQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-1H-indole-5-carboxamide is a high-purity chemical reagent featuring a versatile indole-carboxamide scaffold, designed for advanced pharmaceutical and medicinal chemistry research. The indole core is a privileged structure in drug discovery, known for its widespread presence in biologically active compounds and natural products . This particular derivative is engineered for the development of novel therapeutic agents, with the cyclopropylamide moiety serving as a key structural element that can influence both the molecule's potency and its physicochemical properties . The indole-carboxamide scaffold is recognized for its broad inhibitory potential against a range of enzymes and proteins . This compound serves as a critical building block in heterocyclic synthesis, enabling researchers to explore structure-activity relationships (SAR) in the search for new bioactive molecules . Its well-defined molecular architecture, including hydrogen bond donor and acceptor sites, facilitates targeted interactions with biological receptors, making it a valuable intermediate for constructing compound libraries aimed at hit identification and lead optimization campaigns . Research into analogous indole-carboxamide compounds has demonstrated their potential in various therapeutic areas, including as starting points for the development of treatments for neglected tropical diseases like Chagas disease . Applications: • Medicinal Chemistry & SAR Studies • Pharmaceutical Research & Lead Optimization • Heterocyclic Organic Synthesis • Biochemical Probe Development Notice: This product is strictly for research purposes and is labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-cyclopropyl-1H-indole-5-carboxamide

InChI

InChI=1S/C12H12N2O/c15-12(14-10-2-3-10)9-1-4-11-8(7-9)5-6-13-11/h1,4-7,10,13H,2-3H2,(H,14,15)

InChI Key

RSAUXLUJHFGQOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • N-Substituent Effects: The cyclopropyl group in this compound likely enhances metabolic stability compared to bulkier substituents (e.g., isopropyl) due to its rigid, planar structure .
  • Carboxamide Position :

    • Carboxamide at C5 (vs. C2 in ’s derivatives) may alter binding interactions in biological targets. For example, C5-substituted indoles in demonstrated lipid-lowering activity, suggesting positional sensitivity in pharmacological effects.
  • Electronic and Lipophilic Properties: Fluorine substitution (e.g., in ) increases electronegativity and membrane permeability, whereas amino groups () enhance solubility but reduce lipophilicity .

Pharmacological and Toxicological Comparisons

    Preparation Methods

    CDI-Mediated Coupling

    Procedure ():

    • Activation : 1H-Indole-5-carboxylic acid (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in anhydrous acetonitrile with catalytic DMAP (5 mol%).

    • Coupling : Cyclopropylamine (1.2 equiv) is added, and the mixture is refluxed for 6–12 hours.

    • Workup : The solvent is evaporated, and the crude product is purified via silica chromatography (ethyl acetate/hexane).

    Performance :

    • Yield : 70–75%

    • Purity : >95% (HPLC)

    • Advantages : Mild conditions, minimal by-products.

    • Limitations : Requires anhydrous solvents and inert atmosphere.

    BOP-Assisted Synthesis

    Procedure ():

    • Reaction : 1H-Indole-5-carboxylic acid (1.0 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv) are dissolved in DMF. Cyclopropylamine (1.1 equiv) is added dropwise at 0°C.

    • Stirring : The reaction proceeds at room temperature for 4–6 hours.

    • Isolation : The mixture is diluted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

    Performance :

    • Yield : 80–85%

    • Purity : 98% (NMR)

    • Advantages : Rapid reaction time, high scalability.

    • Limitations : BOP generates hexamethylphosphoramide (HMPA) as a by-product, requiring careful handling.

    Acyl Chloride Route

    Procedure ():

    • Chlorination : 1H-Indole-5-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM with catalytic DMF (1 drop) at 0°C.

    • Amidation : The acyl chloride is reacted with cyclopropylamine (1.5 equiv) in pyridine at room temperature for 2 hours.

    • Purification : The product is extracted with DCM and purified via flash chromatography.

    Performance :

    • Yield : 65–70%

    • Purity : 90–93%

    • Advantages : Suitable for acid-sensitive substrates.

    • Limitations : Requires strict moisture control; pyridine removal is labor-intensive.

    HCTU Coupling Strategy

    Procedure ():

    • Coupling : 1H-Indole-5-carboxylic acid (1.0 equiv) and HCTU (1.1 equiv) are mixed in DMF. Cyclopropylamine (1.1 equiv) and DIPEA (2.0 equiv) are added, and the reaction is stirred for 3 hours.

    • Workup : The mixture is poured into ice water, filtered, and dried.

    Performance :

    • Yield : 78–82%

    • Purity : >97%

    • Advantages : High efficiency, minimal racemization.

    • Limitations : Cost of HCTU reagent.

    Comparative Analysis of Methods

    Method Yield Purity Time Cost Scalability
    CDI-Mediated70–75%>95%6–12 h$$Moderate
    BOP-Assisted80–85%98%4–6 h$$$High
    Acyl Chloride65–70%90–93%3–4 h$Low
    HCTU Coupling78–82%>97%3 h$$$$High

    Key Observations :

    • BOP and HCTU methods offer the highest yields and purity but at elevated costs.

    • Acyl chloride route is cost-effective but less efficient for large-scale synthesis.

    • CDI-mediated coupling balances yield and safety for laboratory-scale preparations.

    Optimization Strategies

    • Solvent Selection : DMF enhances reactivity in BOP and HCTU methods, while acetonitrile reduces side reactions in CDI coupling.

    • Stoichiometry : A 10% excess of cyclopropylamine ensures complete conversion of the carboxylic acid.

    • Purification : Gradient elution (5→40% ethyl acetate in hexane) resolves unreacted starting materials and by-products .

    Q & A

    Q. What advanced techniques are recommended for elucidating the metabolic fate of this compound?

    • Methodological Answer :
    • In Vitro Metabolism : Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites. Analyze via UPLC-QTOF-MS .
    • In Vivo Studies : Administer 14C^{14}\text{C}-labeled compound to rodents and track excretion pathways (urine vs. feces) using scintillation counting .

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